

A Technical Guide to the Molecular and Chemical Properties of Biotin

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Compound of Interest

Compound Name: *vitamin H*

Cat. No.: *B4983948*

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Introduction: Biotin, also known as vitamin B7 or **vitamin H**, is a water-soluble B-complex vitamin essential for a wide range of metabolic processes in all living organisms.[1][2] It functions as a covalently bound coenzyme, or prosthetic group, for a class of enzymes called carboxylases, which are critical in the metabolism of fatty acids, amino acids, and glucose.[3] Beyond its classic role in metabolism, recent evidence highlights biotin's involvement in cell signaling and the epigenetic regulation of gene expression.[4] This guide provides an in-depth examination of biotin's molecular structure, chemical properties, and biochemical functions, along with key experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of Biotin

Biotin is a heterocyclic compound featuring a ureido ring fused with a tetrahydrothiophene ring.[1][2] A valeric acid side chain is attached to one of the carbon atoms of the tetrahydrothiophene ring.[5] This unique structure is fundamental to its biological activity.

- **Ureido Ring:** This ring, containing the -N-CO-N- group, acts as the carrier of carbon dioxide during carboxylation reactions.[1][6]
- **Tetrahydrothiophene Ring:** A five-membered ring containing a sulfur atom.
- **Valeric Acid Side Chain:** This pentanoic acid chain provides the linkage point for covalent attachment to its target enzymes via a lysine residue.[6][7]

The chemical formula for biotin is $C_{10}H_{16}N_2O_3S$.^[1] Biotin can exist in eight different stereoisomers, but only one, D-(+)-biotin, possesses biological activity.^{[5][6][8]}

Identifier	Value	Reference
Chemical Formula	$C_{10}H_{16}N_2O_3S$	^{[1][8]}
Molar Mass	244.31 g·mol ⁻¹	^{[1][8]}
IUPAC Name	5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid	^{[1][2]}
CAS Number	58-85-5	^{[1][9]}

Chemical and Physical Properties

When isolated, biotin appears as a white, crystalline solid, often forming fine, needle-like crystals.^{[1][5]} It is a water-soluble vitamin, though its solubility in cold water is limited.^{[10][11]}

Quantitative Physicochemical Data

Property	Value	Reference
Melting Point	231-233 °C (decomposes)	^{[1][5][8]}
Solubility in Water (25 °C)	22 mg/100 mL	^{[1][12]}
Solubility in 95% Ethanol (25 °C)	80 mg/100 mL	^{[12][13]}
Solubility in DMSO	Up to 49 mg/mL	^[10]
pKa	4.5	^[14]
Isoelectric Point (pH)	3.5	^{[8][13]}

Stability

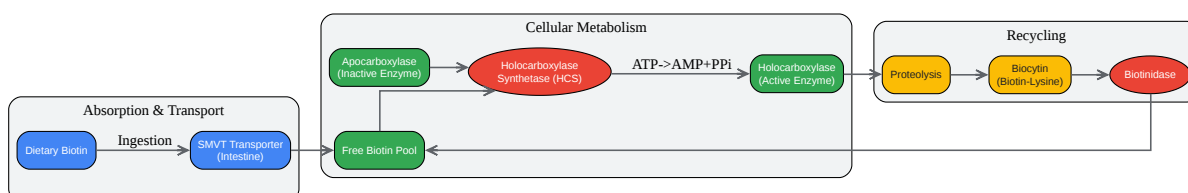
Biotin is relatively stable under normal conditions but can be degraded by certain environmental factors.^[5]

- pH: It is most stable in solutions with a pH between 4 and 9.[14][15] It is susceptible to degradation in strongly acidic or alkaline conditions.[6][15]
- Temperature: Biotin is fairly stable to heat, especially in neutral solutions.[2][15]
- Light and Oxidizing Agents: It is sensitive to light and can be destroyed by UV radiation.[5][15] Strong oxidizing agents can degrade biotin by oxidizing the sulfur atom in the thiophene ring.[5][15]

Biochemical Role and Signaling Pathways

Biotin's primary role is as a cofactor for five essential mammalian carboxylase enzymes.[1][4]

The covalent attachment of biotin to these enzymes is catalyzed by holocarboxylase synthetase (HCS), while the enzyme biotinidase is responsible for recycling biotin from degraded proteins.[16][17]



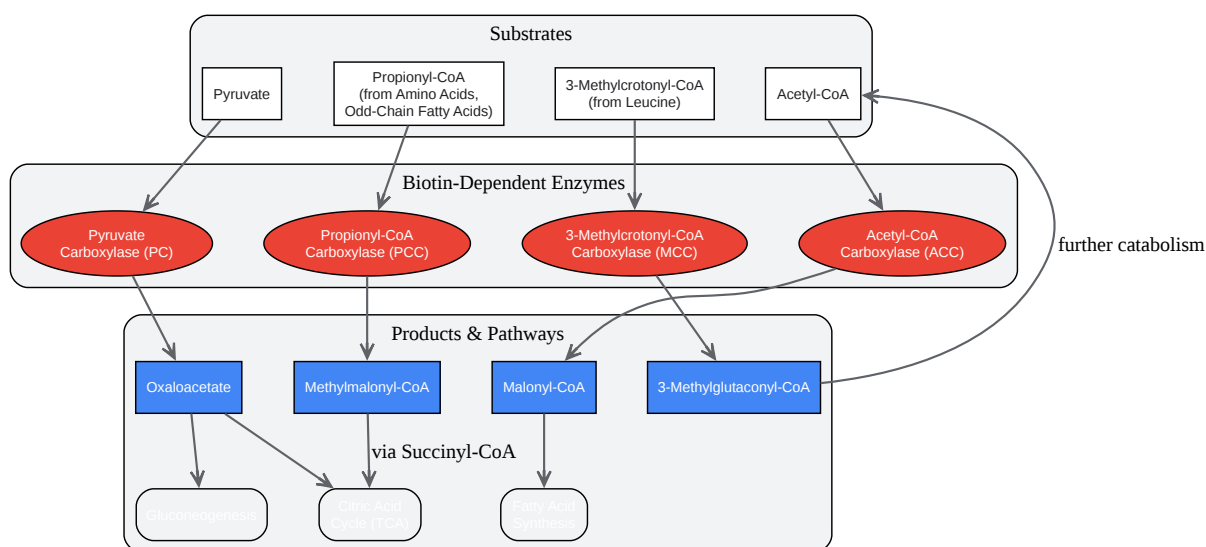
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Diagram 1: The Biotin Cycle. This illustrates the absorption, utilization, and recycling of biotin in mammals.

Biotin-Dependent Carboxylases in Metabolism

These enzymes play crucial roles in intermediary metabolism.[3] A deficiency in biotin impairs these pathways, leading to metabolic disturbances.[4]

- Acetyl-CoA Carboxylase 1 & 2 (ACC1, ACC2): Located in the cytoplasm and on the mitochondrial membrane, respectively, these enzymes catalyze the formation of malonyl-CoA from acetyl-CoA, a critical step in fatty acid synthesis and regulation of fatty acid oxidation.[1][16]
- Pyruvate Carboxylase (PC): A mitochondrial enzyme that converts pyruvate to oxaloacetate, an essential step for gluconeogenesis and for replenishing the citric acid cycle.[1][3]
- Propionyl-CoA Carboxylase (PCC): A mitochondrial enzyme that carboxylates propionyl-CoA to form methylmalonyl-CoA. This is vital for the metabolism of several amino acids (isoleucine, valine, methionine, threonine) and odd-chain fatty acids.[1][17]
- 3-Methylcrotonyl-CoA Carboxylase (MCC): This mitochondrial enzyme is involved in the catabolism of the essential amino acid leucine.[1][3]



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Diagram 2: Role of Biotin-Dependent Carboxylases in Core Metabolic Pathways.

Experimental Protocols

Accurate quantification of biotin and assessment of biotin-dependent enzyme activity are crucial for research and development.

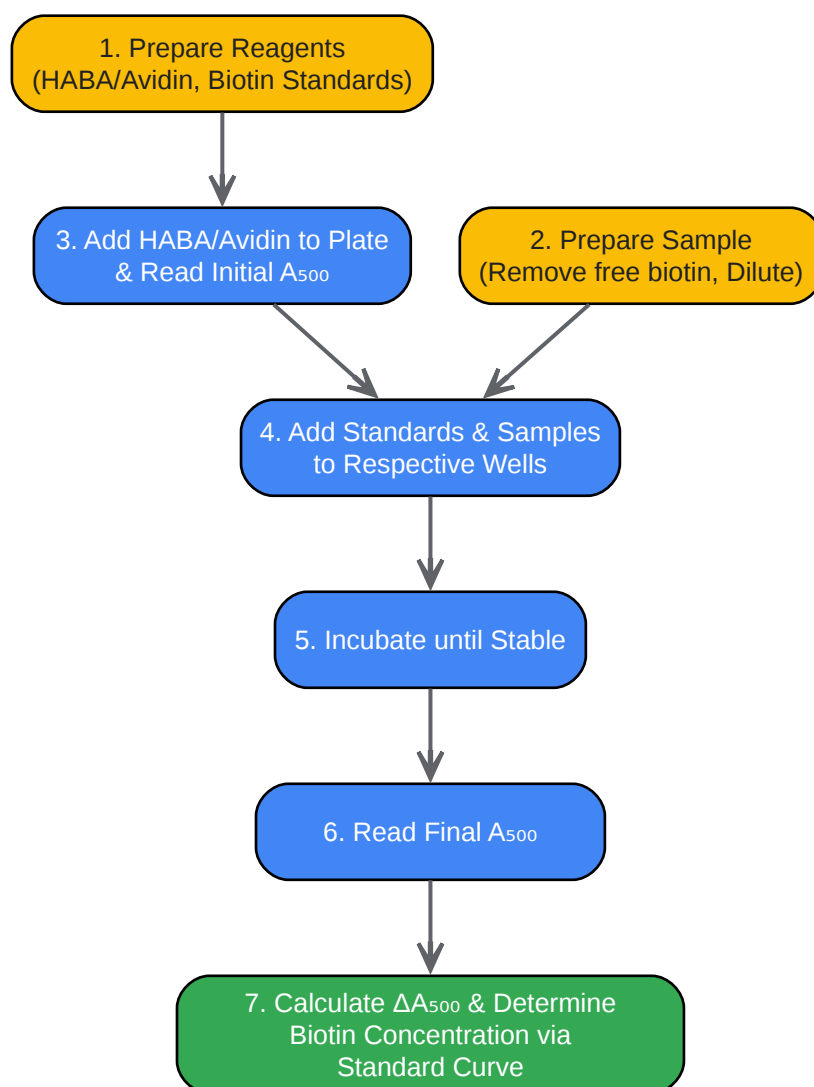
Protocol 1: Biotin Quantification via HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for quantifying biotin. It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin, which has a much higher affinity for avidin. This displacement causes a decrease in absorbance at 500 nm, proportional to the biotin concentration.^[18]^[19]

Methodology:

- Reagent Preparation:
 - Prepare a HABA/Avidin working solution according to the manufacturer's instructions (e.g., Thermo Scientific Pierce Biotin Quantitation Kit).^[19]
 - Prepare a series of biotin standards (e.g., 0 to 10 nmol) in the same buffer as the sample (e.g., PBS).^[18]
- Sample Preparation:
 - If the sample is a biotinylated protein, remove any free, unreacted biotin by dialysis or gel filtration.^[19]
 - Dilute the sample to ensure its biotin concentration falls within the linear range of the standard curve.^[18]
- Assay Procedure (Microplate Format):
 - Pipette 160 μ L of PBS into each well of a 96-well microplate.^[19]
 - Add 20 μ L of the HABA/Avidin solution to each well and mix.^[19]

- Measure the absorbance at 500 nm (A_{500} HABA/Avidin).[19]
- Add 20 μ L of each biotin standard or diluted sample to their respective wells.[18]
- Mix gently and incubate until the absorbance reading is stable (approx. 30-60 seconds). [18]
- Measure the final absorbance at 500 nm (A_{500} Sample).
- Calculation:
 - Calculate the change in absorbance (ΔA_{500}) for each standard and sample: $\Delta A_{500} = A_{500}$ HABA/Avidin - A_{500} Sample.
 - Create a standard curve by plotting ΔA_{500} versus the known biotin concentration of the standards.
 - Determine the biotin concentration in the unknown samples using the linear regression equation from the standard curve.



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Diagram 3: Experimental Workflow for the HABA Biotin Quantification Assay.

Protocol 2: Fluorescence-Based Biotin Quantification

This method offers higher sensitivity than the HABA assay. It uses a fluorescently-labeled avidin and HABA premix. When biotin displaces HABA, the fluorescence of the avidin complex increases, which is proportional to the amount of biotin.^[20]

Methodology:

- Reagent Preparation:

- Prepare a 1X PBS buffer.
- Prepare a series of biocytin standards (e.g., 0 to 100 pmol/10 μ L) by diluting a stock solution with 1X PBS.[\[20\]](#)
- Sample Preparation:
 - Dilute the biotinylated sample in 1X PBS to ensure the concentration falls within the assay's working range (typically 10-60 pmol/10 μ L).[\[20\]](#)
- Assay Procedure:
 - Pipette 10 μ L of each standard and unknown sample into the wells of a black 96-well microplate.
 - Add 90 μ L of the Reporter solution (fluorescent avidin/HABA premix) to each well.[\[20\]](#)
 - Incubate the plate for 5 minutes at room temperature, protected from light.[\[20\]](#)
- Measurement:
 - Measure the fluorescence using a microplate reader at the appropriate wavelengths (e.g., excitation ~494 nm, emission ~520 nm).[\[20\]](#)
- Calculation:
 - Generate a standard curve by plotting fluorescence intensity against the known biocytin concentrations.
 - Use the linear regression equation from the standard curve to determine the biotin concentration in the unknown samples.[\[20\]](#)

Protocol 3: Generalized Assay for Biotin-Dependent Carboxylase Activity

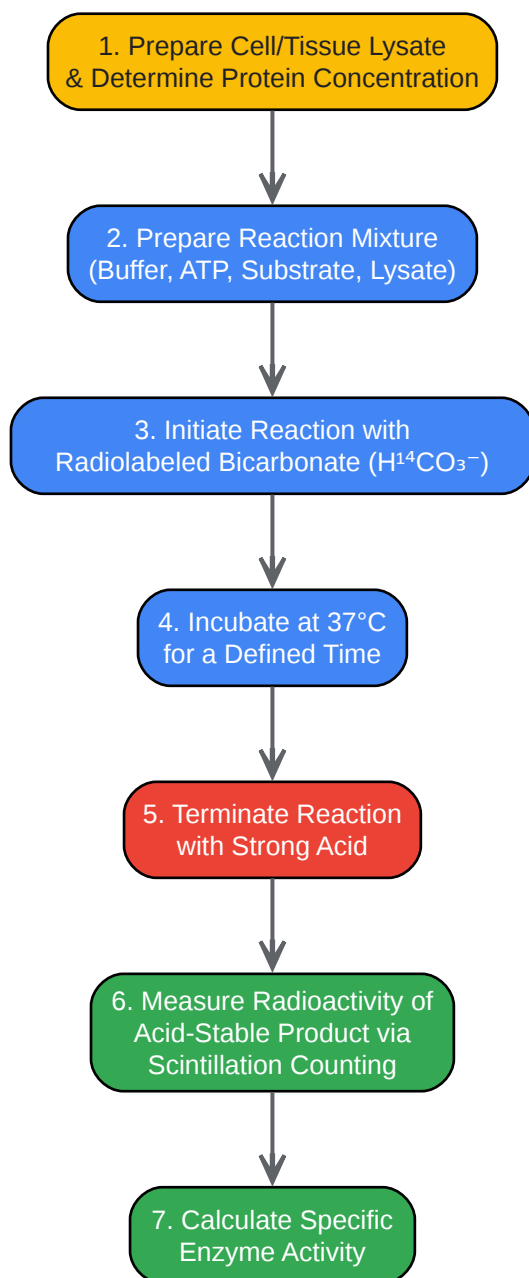
Assessing the activity of enzymes like Pyruvate Carboxylase (PC) or Propionyl-CoA Carboxylase (PCC) typically involves measuring the rate of substrate conversion to product. A common method uses a radiolabeled substrate.

Principle: The assay measures the incorporation of radiolabeled bicarbonate ($\text{H}^{14}\text{CO}_3^-$) into an acid-stable product. For PC, the product is oxaloacetate; for PCC, it is methylmalonyl-CoA.

Methodology (Generalized):

- Lysate Preparation:
 - Homogenize tissue or cell samples in a suitable lysis buffer on ice.
 - Centrifuge to pellet cellular debris and collect the supernatant (lysate).
 - Determine the total protein concentration of the lysate (e.g., via Bradford or BCA assay).
- Reaction Mixture:
 - Prepare a reaction buffer containing necessary components: ATP, MgCl_2 , the primary substrate (e.g., pyruvate for PC, propionyl-CoA for PCC), and the enzyme source (lysate).
- Enzymatic Reaction:
 - Pre-incubate the reaction mixture at the optimal temperature (e.g., 37 °C).
 - Initiate the reaction by adding the radiolabeled substrate (e.g., $\text{NaH}^{14}\text{CO}_3$).
 - Allow the reaction to proceed for a defined period (e.g., 10-20 minutes), ensuring it remains within the linear range.
- Stopping and Detection:
 - Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid). This also serves to remove any unreacted $\text{H}^{14}\text{CO}_3^-$ as $^{14}\text{CO}_2$ gas.
 - Centrifuge to pellet the precipitated protein.
 - Measure the radioactivity of the supernatant, which contains the acid-stable radiolabeled product, using a liquid scintillation counter.
- Calculation:

- Calculate the specific activity of the enzyme, typically expressed as nmol of product formed per minute per mg of protein. Compare the activity in samples from biotin-sufficient versus biotin-deficient conditions.



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Diagram 4: Generalized Workflow for a Radiometric Carboxylase Activity Assay.

Conclusion

Biotin's intricate molecular structure, with its fused ring system and valeric acid side chain, directly enables its critical function as a coenzyme for carboxylases. Its chemical properties, including its solubility and relative stability, are key considerations for its formulation in supplements and its handling in laboratory settings. A thorough understanding of its role in fundamental metabolic pathways, coupled with robust experimental protocols for its quantification and the assessment of its enzymatic function, provides a powerful toolkit for researchers in nutrition, metabolic disease, and drug development. The continued study of biotin is essential for elucidating its full range of biological activities and harnessing its potential in therapeutic and biotechnological applications.

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